PF-1163A

Description

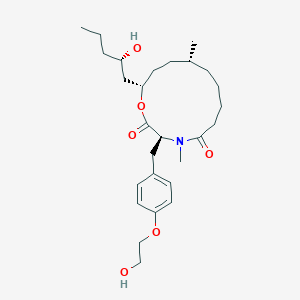

Structure

3D Structure

Properties

IUPAC Name |

(3S,10R,13S)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-13-[(2S)-2-hydroxypentyl]-4,10-dimethyl-1-oxa-4-azacyclotridecane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO6/c1-4-7-22(30)19-24-13-10-20(2)8-5-6-9-26(31)28(3)25(27(32)34-24)18-21-11-14-23(15-12-21)33-17-16-29/h11-12,14-15,20,22,24-25,29-30H,4-10,13,16-19H2,1-3H3/t20-,22+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBGPLZSWIQIOV-VQPAQMSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC1CCC(CCCCC(=O)N(C(C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C[C@@H]1CC[C@@H](CCCCC(=O)N([C@H](C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PF-1163A: A Technical Guide to its Discovery, Origin, and Antifungal Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal agent PF-1163A, a natural product derived from Penicillium sp. The document details its discovery, the producing organism, and its mechanism of action. It also includes a compilation of its biological activity, presented in a clear tabular format, and outlines the experimental protocols for its production, isolation, and bioactivity assessment.

Discovery and Origin

This compound, along with its structural analog PF-1163B, was first identified as a novel antifungal antibiotic isolated from the fermentation broth of a Penicillium species.[1] The producing fungal strain was cultivated on solid rice media, and the active compounds were subsequently extracted and purified.[1][2] Structurally, this compound is a 13-membered macrocyclic depsipeptide. This unique structure consists of a modified N-methyl tyrosine linked to a hydroxy fatty acid.[3][4] The key difference between this compound and PF-1163B lies in an additional hydroxyl group present on the side chain of this compound.[4]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal activity of this compound stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][5] Specifically, this compound targets and inhibits the enzyme C-4 sterol methyl oxidase (ERG25p).[3][6][7] This enzyme is critical for the demethylation of sterol precursors. Inhibition of ERG25p leads to the accumulation of 4,4-dimethylzymosterol and a subsequent depletion of ergosterol in the fungal cell membrane, ultimately disrupting membrane integrity and inhibiting fungal growth.[7][8] This targeted mechanism contributes to its selective antifungal activity with low cytotoxicity against mammalian cells.[1][2]

Quantitative Biological Activity

The antifungal potency of this compound has been quantified against various fungal species, with a notable efficacy against Candida albicans. The following table summarizes the key quantitative data available for this compound.

| Parameter | Organism/System | Value | Reference(s) |

| IC50 | Ergosterol Synthesis Inhibition (Saccharomyces cerevisiae) | 12 ng/mL | [5][6] |

| MIC | Candida albicans | 8 µg/mL | [5][6] |

| Synergistic MIC with Fluconazole | Azole-resistant Candida albicans | 1 µg/mL (this compound) and 0.0078 µg/mL (Fluconazole) | [6] |

Experimental Protocols

This section provides an overview of the methodologies employed in the production, isolation, and biological evaluation of this compound.

Production of this compound by Fermentation

-

Cultivation: The Penicillium sp. is cultured on the solid rice medium. Specific details regarding incubation time, temperature, and other fermentation parameters are not extensively detailed in the primary literature but would typically involve sterile conditions and a controlled environment to promote fungal growth and secondary metabolite production.

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation culture follows a multi-step process designed to separate the active compound from the culture medium and other metabolites.

-

Extraction: The solid culture is extracted with ethyl acetate to solubilize the organic compounds, including this compound.[1][2]

-

Chromatography: The crude extract is then subjected to a series of chromatographic separations.

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound against fungal pathogens is determined using standard broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: Fungal cultures are grown and standardized to a specific cell density.

-

Assay Plates: A serial dilution of this compound is prepared in 96-well microtiter plates containing a suitable fungal growth medium.

-

Inoculation and Incubation: The standardized fungal inoculum is added to each well, and the plates are incubated under appropriate conditions for fungal growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.

Ergosterol Biosynthesis Inhibition Assay

The inhibitory effect of this compound on ergosterol biosynthesis can be assessed by analyzing the sterol composition of fungal cells treated with the compound.

-

Fungal Culture: A fungal strain, such as Saccharomyces cerevisiae, is cultured in the presence of varying concentrations of this compound.

-

Sterol Extraction: After incubation, the fungal cells are harvested, and the non-saponifiable lipids (containing sterols) are extracted.

-

Analysis: The extracted sterols are analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different sterol intermediates.

-

Endpoint: Inhibition of ergosterol biosynthesis is determined by the observed accumulation of precursor sterols (e.g., 4,4-dimethylzymosterol) and a corresponding decrease in the ergosterol peak.[7][8]

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the general workflow for its production and isolation.

Caption: Inhibition of the Ergosterol Biosynthesis Pathway by this compound.

Caption: General Workflow for the Production and Isolation of this compound.

References

- 1. PF1163A, a novel antifungal agent, inhibit ergosterol biosynthesis at C-4 sterol methyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bioaustralis.com [bioaustralis.com]

- 4. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Involvement of a Noncanonical Polyketide Synthase–Nonribosomal Peptide Synthetase Hybrid in the Biosynthesis of Sterol-C4-methyl Oxidase Inhibitor PF1163A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abis-files.metu.edu.tr [abis-files.metu.edu.tr]

Methodological & Application

Application Notes: Protocol for PF-1163A Susceptibility Testing in Candida albicans

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-1163A is an investigational antifungal agent. As with any new compound, establishing a reliable and reproducible method for determining its in vitro efficacy against clinically relevant pathogens such as Candida albicans is a critical step in the drug development process. This document provides a detailed protocol for determining the minimum inhibitory concentration (MIC) of this compound against C. albicans, based on established and globally recognized methodologies. The protocols outlined are adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for antifungal susceptibility testing of yeasts.[1][2][3][4][5][6][7][8]

The primary method described is the broth microdilution assay, which is a standardized and widely used technique for quantifying the in vitro activity of an antifungal agent.[1][2][9][10][11] Additionally, this document includes a putative signaling pathway that may be targeted by antifungal compounds, the ergosterol biosynthesis pathway, which is a common target for this class of drugs.[12][13][14][15][16]

Key Experimental Protocols

Broth Microdilution Susceptibility Assay

This protocol is adapted from the CLSI M27-A3 and EUCAST guidelines.[2][3][4][5][7]

1. Preparation of this compound Stock Solution:

-

Accurately weigh a sufficient amount of this compound powder using a calibrated analytical balance.

-

Dissolve the compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

-

Store the stock solution in small aliquots at -70°C until use.

2. Preparation of Candida albicans Inoculum:

-

Subculture C. albicans isolates on Sabouraud Dextrose Agar plates and incubate at 35°C for 24 hours to ensure purity and viability.

-

Harvest several well-isolated colonies and suspend them in sterile saline (0.85% NaCl).

-

Adjust the turbidity of the cell suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at a wavelength of 530 nm.

-

Prepare the final inoculum by diluting the adjusted cell suspension in RPMI 1640 medium (without sodium bicarbonate, with L-glutamine, and buffered with MOPS) to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[1]

3. Preparation of Microdilution Plates:

-

Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.016 to 16 µg/mL).

-

The final volume in each well should be 100 µL after the addition of the inoculum.

-

Include a growth control well (containing medium and inoculum but no antifungal) and a sterility control well (containing medium only) for each isolate tested.

4. Incubation:

-

Add 100 µL of the final inoculum suspension to each well of the microtiter plate, bringing the total volume to 200 µL.

-

Incubate the plates at 35°C for 24-48 hours.[6]

5. Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.[17]

-

Growth inhibition can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 490 nm).

Data Presentation

Quantitative data from susceptibility testing should be summarized for clear comparison.

Table 1: Example Summary of this compound MIC Values for Candida albicans Isolates

| Isolate ID | This compound MIC (µg/mL) | Quality Control Strain MIC (µg/mL) | Notes |

| CA-001 | 0.25 | 0.125 | Wild-type isolate |

| CA-002 | 0.25 | 0.125 | |

| CA-003 | 8 | 0.125 | Suspected resistant isolate |

| ATCC 90028 | 0.125 | 0.125 | Reference strain |

Table 2: Quality Control Ranges for Reference Strains

| Reference Strain | Antifungal Agent | Expected MIC Range (µg/mL) |

| C. parapsilosis ATCC 22019 | Fluconazole | 2 - 8 |

| C. krusei ATCC 6258 | Amphotericin B | 0.5 - 2 |

Visualizations

Putative Antifungal Target: Ergosterol Biosynthesis Pathway

Many antifungal drugs target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[12][13][14][15][16] this compound may potentially act on one of the enzymes in this pathway.

Caption: Simplified Ergosterol Biosynthesis Pathway in Candida albicans.

Experimental Workflow for Susceptibility Testing

The following diagram outlines the logical flow of the broth microdilution assay.

Caption: Broth Microdilution Experimental Workflow.

References

- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 5. webstore.ansi.org [webstore.ansi.org]

- 6. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]

- 9. academic.oup.com [academic.oup.com]

- 10. journals.asm.org [journals.asm.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PF-1163A Minimum Inhibitory Concentration (MIC) Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-1163A is a macrocyclic depsipeptide antifungal agent isolated from a Penicillium species.[1][2] It functions by inhibiting the C-4 sterol methyl oxidase (ERG25p), a key enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[2][3] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast pathogens, such as Candida albicans, using the broth microdilution method. The protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27 document for yeast susceptibility testing.[2][4][5] Additionally, a protocol for assessing the synergistic activity of this compound with other antifungal agents, such as fluconazole, using the checkerboard assay is included, as this compound has demonstrated synergistic effects against azole-resistant C. albicans.[2][3]

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₇H₄₃NO₆ |

| Molecular Weight | 477.6 g/mol |

| Appearance | Oil |

| Solubility | Soluble in Ethanol, Methanol, DMF, and DMSO |

| Mechanism of Action | Inhibitor of ergosterol biosynthesis (C-4 sterol methyl oxidase) |

| CAS Number | 258871-59-9 |

Signaling Pathway Inhibition by this compound

The following diagram illustrates the point of inhibition of this compound in the fungal ergosterol biosynthesis pathway.

Caption: Inhibition of C-4 sterol methyl oxidase by this compound in the ergosterol biosynthesis pathway.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is adapted from the CLSI M27 guidelines for antifungal susceptibility testing of yeasts.[2][4][5]

1. Materials

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Sterile 96-well flat-bottom microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Yeast inoculum (e.g., Candida albicans), adjusted to 0.5 McFarland standard

-

Sterile water or saline

-

Spectrophotometer or microplate reader (optional)

-

Incubator (35°C)

2. Inoculum Preparation

-

Subculture the yeast strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

-

Select several well-isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10³ CFU/mL.

3. Assay Procedure

-

Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.

-

Add 100 µL of each this compound dilution to the corresponding wells of the microtiter plate.

-

Add 100 µL of the prepared yeast inoculum to each well containing the this compound dilutions.

-

Include a positive control well (inoculum without this compound) and a negative control well (medium only).

-

Incubate the plate at 35°C for 24-48 hours.

4. MIC Determination

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the positive control.[6][7] This can be determined visually or by measuring the optical density at 530 nm using a microplate reader.

MIC Interpretation Example:

| This compound (µg/mL) | Growth (Visual) | Growth (OD₅₃₀) |

| 64 | - | 0.05 |

| 32 | - | 0.06 |

| 16 | - | 0.08 |

| 8 | +/- | 0.15 |

| 4 | + | 0.35 |

| 2 | ++ | 0.68 |

| 1 | ++ | 0.72 |

| 0.5 | ++ | 0.75 |

| 0.25 | ++ | 0.78 |

| 0.125 | ++ | 0.80 |

| 0.0625 | ++ | 0.81 |

| Positive Control | ++ | 0.82 |

| Negative Control | - | 0.04 |

In this example, the MIC would be 8 µg/mL .

Workflow for Broth Microdilution MIC Assay

Caption: Workflow for the broth microdilution MIC assay.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to evaluate the synergistic effect of this compound with another antifungal agent, such as fluconazole.[1][8][9]

1. Materials

-

Same materials as Protocol 1, plus:

-

Second antifungal agent (e.g., fluconazole) stock solution

2. Assay Procedure

-

Prepare a 96-well plate.

-

Along the x-axis, prepare serial two-fold dilutions of this compound.

-

Along the y-axis, prepare serial two-fold dilutions of the second antifungal agent (e.g., fluconazole).

-

This creates a matrix of wells with varying concentrations of both drugs.

-

Add 100 µL of the prepared yeast inoculum to each well.

-

Include control wells for each drug alone, as well as positive and negative growth controls.

-

Incubate the plate at 35°C for 24-48 hours.

3. Data Analysis

-

Determine the MIC of each drug in combination and alone.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

-

Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

4. Interpretation of Results

| FICI Value | Interpretation |

| ≤ 0.5 | Synergy |

| > 0.5 to 4.0 | Indifference |

| > 4.0 | Antagonism |

Workflow for Checkerboard Synergy Assay

Caption: Workflow for the checkerboard synergy assay.

Expected Results

Based on published data, the MIC of this compound against C. albicans is expected to be around 8 µg/mL.[3] In synergy testing with fluconazole against azole-resistant C. albicans, a significant reduction in the MIC of both compounds is anticipated, resulting in a FICI of ≤ 0.5.[3]

Troubleshooting

-

No growth in positive control: Check inoculum viability and concentration, and ensure proper incubation conditions.

-

Contamination: Use aseptic techniques throughout the procedure.

-

Inconsistent results: Ensure accurate pipetting and thorough mixing of reagents. Verify the concentration of stock solutions.

-

Precipitation of this compound: Ensure the final concentration of the solvent (e.g., DMSO) is not inhibitory to the fungal growth and that the compound remains in solution.

Conclusion

The protocols outlined in this document provide a standardized framework for determining the antifungal activity of this compound and its potential synergistic interactions. Adherence to these established methodologies will ensure the generation of reproducible and comparable data, which is crucial for the evaluation of this promising antifungal compound in research and drug development settings.

References

- 1. 4.5. Checkerboard Method—Fluconazole Synergy Test [bio-protocol.org]

- 2. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 3. biorxiv.org [biorxiv.org]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. scribd.com [scribd.com]

- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ifyber.com [ifyber.com]

- 8. Checkerboard array synergy testing. [bio-protocol.org]

- 9. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming low solubility of PF-1163A in aqueous media

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of PF-1163A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a depsipeptide antifungal agent that has shown potent activity against various fungal strains, including Candida albicans.[1][2][3] It functions by inhibiting ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1][2] Like many complex lipophilic molecules, this compound exhibits poor solubility in aqueous media, which can significantly hinder its handling in experimental settings and limit its bioavailability in preclinical and clinical studies. Overcoming this low solubility is critical for accurate in vitro assays and for developing effective in vivo formulations.

Q2: What are the initial recommended solvents for dissolving this compound?

A2: this compound is readily soluble in several organic solvents. For initial stock solutions, the following solvents are recommended:

It is crucial to prepare a concentrated stock solution in one of these organic solvents before further dilution into your aqueous experimental medium. Direct dissolution in aqueous buffers is not recommended and will likely result in precipitation.

Q3: I observed precipitation when diluting my DMSO stock of this compound into my aqueous buffer. What should I do?

A3: This is a common issue when working with poorly soluble compounds. The precipitation occurs because the aqueous buffer cannot maintain the solubility of this compound at the desired final concentration. Here are some immediate troubleshooting steps:

-

Decrease the final concentration: Your target concentration may be above the solubility limit of this compound in the final aqueous medium. Try a lower final concentration.

-

Increase the percentage of co-solvent: If your experimental system can tolerate it, a small percentage of the organic solvent from your stock solution (e.g., up to 1-5% DMSO) can help maintain solubility. However, be mindful of the potential effects of the co-solvent on your cells or assay.

-

Use a formulation strategy: For sustained solubility in aqueous media, consider employing solubility enhancement techniques such as cyclodextrin complexation, solid dispersions, or lipid-based formulations.

Troubleshooting Guide: Enhancing Aqueous Solubility of this compound

This guide provides an overview of common techniques to improve the aqueous solubility of this compound.

Solubility Enhancement Strategies

| Strategy | Principle | Advantages | Disadvantages |

| Co-solvents | Increasing the proportion of an organic solvent in the aqueous medium to enhance the solubility of a non-polar drug.[5][6] | Simple to implement for in vitro studies. | The organic solvent may have unintended biological or chemical effects in the experiment. Not always suitable for in vivo applications. |

| Cyclodextrin Complexation | Encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin, which has a hydrophilic exterior, thereby increasing its apparent water solubility.[6][7] | Can significantly increase aqueous solubility and is often well-tolerated in biological systems.[8] | The complexation efficiency can vary, and not all molecules are suitable for encapsulation. |

| Solid Dispersions | Dispersing this compound in an amorphous form within a hydrophilic polymer matrix. This prevents the crystalline structure from forming, which in turn enhances the dissolution rate and apparent solubility.[9][10][11][12] | Can lead to a substantial increase in both the rate and extent of dissolution.[13] | The process can be complex to optimize, and the long-term stability of the amorphous state needs to be considered. |

| Lipid-Based Formulations | Dissolving this compound in a lipid-based carrier system, such as a self-emulsifying drug delivery system (SEDDS). These formulations form fine emulsions upon gentle agitation in an aqueous medium, keeping the drug solubilized.[2][14][15] | Can significantly enhance bioavailability by improving solubility and facilitating absorption.[16][17] | The selection of appropriate lipids and surfactants is critical and requires careful formulation development. |

Representative Solubility Data

The following table provides hypothetical yet representative data on the aqueous solubility of this compound using different enhancement techniques. Note: These values are for illustrative purposes and actual results may vary based on the specific experimental conditions.

| Formulation | Aqueous Solubility (µg/mL) | Fold Increase (vs. Aqueous Buffer) |

| Aqueous Buffer (PBS, pH 7.4) | < 1 | - |

| 1% DMSO in Aqueous Buffer | ~ 5 | ~ 5x |

| 10% Hydroxypropyl-β-Cyclodextrin | ~ 50 | ~ 50x |

| Solid Dispersion (1:10 this compound:PVP K30) | ~ 100 | ~ 100x |

| Self-Emulsifying Drug Delivery System (SEDDS) | > 200 | > 200x |

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol describes a simple and effective method for preparing a this compound inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

-

This compound

-

Hydroxypropyl-β-cyclodextrin (HP-β-CD)

-

Ethanol

-

Deionized water

-

Mortar and pestle

-

Vacuum oven or desiccator

Procedure:

-

Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 ratio is a good starting point).

-

HP-β-CD Preparation: Weigh the calculated amount of HP-β-CD and place it in a mortar. Add a small amount of water dropwise and triturate with the pestle to form a smooth paste.

-

This compound Addition: Dissolve the calculated amount of this compound in a minimal amount of ethanol.

-

Kneading: Slowly add the this compound solution to the HP-β-CD paste in the mortar. Knead the mixture thoroughly for 30-60 minutes. The mixture should become a stiff and homogeneous paste.

-

Drying: Transfer the paste to a clean glass dish and dry it in a vacuum oven at 40°C until a constant weight is achieved. Alternatively, dry in a desiccator under vacuum.

-

Sieving: Gently grind the dried complex into a fine powder using the mortar and pestle and pass it through a fine-mesh sieve.

-

Storage: Store the resulting powder in a tightly sealed container, protected from light and moisture.

Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

This protocol outlines the preparation of a solid dispersion of this compound using polyvinylpyrrolidone (PVP K30) as the hydrophilic carrier.

Materials:

-

This compound

-

Polyvinylpyrrolidone (PVP K30)

-

Methanol

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Vacuum desiccator

Procedure:

-

Ratio Selection: Decide on the weight ratio of this compound to PVP K30 (e.g., 1:5, 1:10).

-

Dissolution: Weigh the appropriate amounts of this compound and PVP K30. Dissolve both components in a sufficient volume of methanol in a round-bottom flask. Ensure complete dissolution by gentle swirling or sonication.

-

Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the inner wall of the flask.

-

Final Drying: Place the flask in a vacuum desiccator for 24-48 hours to remove any residual solvent.

-

Collection and Sieving: Carefully scrape the solid dispersion from the flask. Gently pulverize the collected solid and pass it through a fine-mesh sieve to obtain a uniform powder.

-

Storage: Store the solid dispersion powder in a tightly sealed, light- and moisture-resistant container.

Visualizations

Signaling Pathway

Caption: Inhibition of C-4 Methyl Oxidase in the ergosterol biosynthesis pathway by this compound.

Experimental Workflow

Caption: Decision workflow for selecting a suitable solubility enhancement strategy for this compound.

References

- 1. Buy this compound | 258871-59-9 [smolecule.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. caymanchem.com [caymanchem.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. japsonline.com [japsonline.com]

- 11. scispace.com [scispace.com]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]

- 15. Advances in Lipid-Based Drug Formulations for Solubility [worldpharmatoday.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. LIPID-BASED DELIVERY - Are Lipid-Based Drug Delivery Systems in Your Formulation Toolbox? [drug-dev.com]

Interpreting unexpected results in PF-1163A antifungal assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antifungal agent PF-1163A. It specifically addresses the interpretation of unexpected results in antifungal assays.

Troubleshooting Guides

Unexpected results in antifungal susceptibility testing of this compound can arise from several factors. This guide provides a structured approach to identifying and resolving these issues.

Issue: Observed activity of this compound against Aspergillus fumigatus or other reportedly non-susceptible fungal species.

This compound is a depsipeptide antifungal that inhibits ergosterol biosynthesis by targeting the C-4 sterol methyl oxidase (ERG25p).[1] While its activity against Candida albicans is documented, it is generally considered to be ineffective against Aspergillus fumigatus and other Candida species.[2] If you observe unexpected activity, consider the following possibilities:

Troubleshooting Steps:

-

Verify Fungal Species Identification: Misidentification of fungal isolates is a potential source of error. Confirm the species of your test organism using molecular methods (e.g., sequencing of the internal transcribed spacer [ITS] region or β-tubulin gene). Some cryptic Aspergillus species can be misidentified and may exhibit different susceptibility profiles.[3][4]

-

Review Experimental Protocol Adherence: Minor deviations from standardized protocols can significantly impact results. Cross-reference your methodology with established guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6] Key parameters to verify include:

-

Inoculum Preparation and Concentration: Inaccurate inoculum size is a common source of variability.[7][8]

-

Media Composition and pH: The type of media and its pH can influence the activity of antifungal compounds.[7][8][9][10][11]

-

Incubation Time and Temperature: Suboptimal incubation conditions can affect fungal growth and assay outcomes.[5]

-

MIC Reading Method: Subjectivity in visual reading can lead to inconsistent results.[12]

-

-

Assess Compound Integrity and Concentration:

-

Confirm the purity and stability of your this compound stock.

-

Verify the accuracy of serial dilutions.

-

-

Consider Strain-Specific Variability: Significant intra-species variation in antifungal susceptibility can occur.[3][13] The observed activity might be specific to the particular strain you are testing.

-

Investigate Potential Synergistic Effects: Components of the culture medium or other compounds present in the assay could potentially act synergistically with this compound.[14][15][16][17]

Data Presentation: Interpreting Minimum Inhibitory Concentration (MIC) Data

The following table summarizes reported MIC values for this compound against various fungal species and provides a framework for interpreting unexpected results.

| Fungal Species | Reported MIC (µg/mL) | Unexpected MIC (µg/mL) | Potential Reasons for Discrepancy |

| Candida albicans | 8[2] | Significantly higher or lower | Incorrect inoculum density, media effects, strain variability, compound degradation. |

| Aspergillus fumigatus | > 64 (generally inactive) | ≤ 16 | Misidentification of species, specific strain susceptibility, synergistic media components. |

| Other Candida spp. | > 64 (generally inactive) | ≤ 16 | Misidentification of species, specific strain susceptibility. |

Experimental Protocols

Detailed Methodology for Broth Microdilution Antifungal Susceptibility Testing of Filamentous Fungi (Adapted from CLSI M38 and EUCAST E.DEF 9.3)

This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi.

-

Preparation of Antifungal Agent Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

-

-

Preparation of Microdilution Plates:

-

Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate. The final concentrations should typically range from 0.03 to 16 µg/mL.

-

Include a drug-free well as a positive control for fungal growth.

-

Include a well with media only as a negative control for contamination.

-

-

Inoculum Preparation:

-

Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident.

-

Harvest conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

-

Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microdilution plate with the prepared fungal suspension.

-

Incubate the plates at 35°C for 48-72 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the antifungal agent that causes a complete or prominent decrease in turbidity compared to the drug-free growth control well.

-

Mandatory Visualization

References

- 1. PF1163A, a novel antifungal agent, inhibit ergosterol biosynthesis at C-4 sterol methyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Aspergillus Species and Antifungals Susceptibility in Clinical Setting in the North of Portugal: Cryptic Species and Emerging Azoles Resistance in A. fumigatus [frontiersin.org]

- 4. Frontiers | Aspergillus fumigatus-Related Species in Clinical Practice [frontiersin.org]

- 5. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Antifungal Susceptibilities of Aspergillus fumigatus Clinical Isolates Obtained in Nagasaki, Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Synergistic Effects and Mechanisms of Combined Treatment With Harmine Hydrochloride and Azoles for Resistant Candida albicans [frontiersin.org]

- 16. Frontiers | Synergistic Antifungal Effect of Fluconazole Combined with Licofelone against Resistant Candida albicans [frontiersin.org]

- 17. The Synergistic Antifungal Effect and Potential Mechanism of D-Penicillamine Combined With Fluconazole Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting PF-1163A resistance development in lab strains

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-1163A and encountering resistance development in laboratory strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a depsipeptide antifungal agent isolated from a fermentation broth of Penicillium sp.[1][2]. Its primary mechanism of action is the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes[2][3]. This compound specifically targets and inhibits C-4 sterol methyl oxidase (encoded by the ERG25 gene), an essential enzyme in the ergosterol biosynthesis pathway[1][4]. This inhibition leads to the accumulation of 4,4-dimethylzymosterol and a depletion of ergosterol, ultimately disrupting fungal cell membrane integrity and inhibiting growth[1].

Q2: What are the known mechanisms of resistance to this compound?

The primary documented mechanism of resistance to this compound in laboratory strains of Saccharomyces cerevisiae is the overexpression of the ERG25 gene, which encodes the drug's target, C-4 sterol methyl oxidase[1]. Increased expression of the target protein can effectively titrate the drug, reducing its inhibitory effect. Other potential, though less specifically documented for this compound, mechanisms could include mutations in the ERG25 gene that reduce drug binding affinity or upregulation of efflux pumps that actively transport this compound out of the cell.

Q3: How can I develop a this compound-resistant cell line in the lab?

Developing a drug-resistant cell line typically involves long-term exposure of the parental cell line to gradually increasing concentrations of the drug[5]. This process can take anywhere from 6 to 12 months. A common approach is a stepwise method where cells are initially treated with a low concentration of this compound (e.g., the IC20), and once the cells recover and proliferate, the concentration is incrementally increased[5][6].

Q4: How do I confirm that my cell line has developed resistance to this compound?

Resistance is confirmed by comparing the half-maximal inhibitory concentration (IC50) of this compound in the developed cell line to that of the original, parental cell line[5][7]. A significant increase in the IC50 value, typically in the range of 3- to 10-fold or higher, is considered an indication of resistance[5]. This is determined using cell viability assays such as MTT or CCK-8[7].

Q5: Can this compound be used in combination with other antifungal agents?

Yes, studies have shown that this compound can act synergistically with other antifungal drugs. For instance, it has been shown to have a synergistic effect with fluconazole against azole-resistant Candida albicans[3][4]. This suggests that this compound could be a valuable tool in combating existing antifungal drug resistance[2].

Troubleshooting Guide for this compound Resistance Development

This guide addresses common issues encountered during the development and characterization of this compound resistant lab strains.

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Failure to develop resistance (no significant increase in IC50) | 1. Insufficient drug concentration or exposure time: The selective pressure may not be high enough to induce resistance.[5] 2. Instability of this compound in culture medium: The compound may be degrading over time. 3. Cell line characteristics: The parental cell line may have a low intrinsic propensity to develop resistance to this specific compound. | 1. Gradually increase the concentration of this compound in a stepwise manner. Be patient, as developing resistance can take several months.[5] 2. Refresh the culture medium with fresh this compound at regular intervals. 3. Try a different parental cell line or consider using a mutagenic agent to increase the mutation rate (use with caution). |

| High cell death during selection | 1. Initial drug concentration is too high: The starting concentration of this compound may be too cytotoxic.[6] 2. Rapid increase in drug concentration: The cells may not have enough time to adapt to the increased selective pressure.[5] | 1. Start with a low concentration of this compound, such as the IC10-IC20 of the parental cell line.[5] 2. Increase the drug concentration more gradually, allowing the cell population to fully recover and resume proliferation between dose escalations.[6] |

| Loss of resistant phenotype over time | 1. Removal of selective pressure: In the absence of this compound, sensitive cells may outcompete the resistant population. 2. Genetic instability of the resistance mechanism. | 1. Continuously culture the resistant cell line in the presence of a maintenance concentration of this compound (e.g., the IC10-IC20 of the resistant line).[5] 2. Periodically re-select the resistant population by exposing them to a high concentration of this compound. Cryopreserve validated resistant stocks at early passages. |

| Inconsistent IC50 values in resistant cells | 1. Heterogeneous cell population: The "resistant" population may be a mix of cells with varying degrees of resistance. 2. Variability in experimental conditions: Inconsistent cell seeding density, incubation time, or drug preparation can lead to variable results.[8][9] | 1. Perform single-cell cloning to isolate a homogenous population of resistant cells. 2. Standardize your experimental protocol. Ensure consistent cell numbers, incubation times, and careful preparation of this compound dilutions for each experiment.[8] |

| Contamination of cell cultures | 1. Poor aseptic technique. [10] 2. Contaminated reagents or media. [11] 3. Mycoplasma contamination, which can alter drug sensitivity. [10] | 1. Strictly adhere to aseptic techniques.[10] 2. Use sterile, certified reagents and media. Regularly test your reagents for contamination.[11] 3. Routinely test your cell lines for mycoplasma contamination using PCR or a fluorescent dye-based method.[10] |

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Fungal Cell Line

This protocol provides a general framework for inducing resistance to this compound in a susceptible fungal strain (e.g., Saccharomyces cerevisiae or Candida albicans).

-

Determine the initial IC50:

-

Culture the parental fungal strain in appropriate liquid medium.

-

Perform a dose-response assay with a range of this compound concentrations to determine the IC50 value using a suitable viability assay (e.g., microbroth dilution followed by spectrophotometric reading).[7]

-

-

Initiate continuous exposure:

-

Begin by culturing the parental strain in a medium containing this compound at a concentration equal to the IC10 or IC20 of the parental line.[5]

-

Allow the cells to grow until they reach a stable growth rate, similar to that of the untreated parental cells. This may take several passages.

-

-

Stepwise increase in concentration:

-

Once the culture is stable, increase the concentration of this compound by a factor of 1.5 to 2.

-

Again, allow the cells to adapt and stabilize their growth rate over several passages.

-

Repeat this stepwise increase in concentration, ensuring the cells have recovered before the next increase. The entire process can take 6-12 months or longer.

-

-

Confirmation and characterization of resistance:

-

At various stages, and once a significantly higher tolerance is observed, perform a dose-response assay to determine the new IC50 of the potentially resistant strain.[7]

-

Calculate the resistance factor (RF) by dividing the IC50 of the resistant strain by the IC50 of the parental strain. A 3- to 10-fold increase is typically considered resistant.[5]

-

Cryopreserve aliquots of the resistant cell line at different stages for future experiments.

-

-

Maintenance of the resistant phenotype:

-

To maintain the resistant phenotype, continuously culture the resistant cell line in a medium containing a maintenance concentration of this compound (e.g., the IC10-IC20 of the resistant line).[5]

-

Protocol 2: IC50 Determination by Cell Viability Assay

-

Cell Seeding:

-

Harvest log-phase cells and determine the cell concentration.

-

Seed the cells into a 96-well plate at a predetermined optimal density.[9]

-

-

Drug Preparation and Addition:

-

Prepare a series of dilutions of this compound in the appropriate culture medium. It is advisable to perform a preliminary experiment with a wide range of concentrations (e.g., spaced by 10-fold) to identify the approximate responsive range.[9]

-

Add the different concentrations of this compound to the wells containing the cells. Include untreated control wells.

-

-

Incubation:

-

Incubate the plate for a period that allows for multiple cell divisions in the control wells (e.g., 48-72 hours).[9]

-

-

Cell Viability Measurement:

-

Add a viability reagent (e.g., MTT, CCK-8) to each well according to the manufacturer's instructions.[7]

-

Incubate for the recommended time, and then measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the untreated control wells (representing 100% viability).

-

Plot the cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

-

Visualizations

Caption: Mechanism of this compound action and resistance.

Caption: Workflow for developing a drug-resistant cell line.

References

- 1. PF1163A, a novel antifungal agent, inhibit ergosterol biosynthesis at C-4 sterol methyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 258871-59-9 [smolecule.com]

- 3. bioaustralis.com [bioaustralis.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]

- 10. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]

- 11. Cell culture troubleshooting | Proteintech Group [ptglab.com]

Technical Support Center: Enhancing PF-1163A Yield from Penicillium Fermentation

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the production of PF-1163A from Penicillium fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield from fermentation a focus of optimization?

A1: this compound is a fungal secondary metabolite produced by Penicillium species that has garnered interest for its potential as a potent and selective inhibitor of sterol C4-methyl oxidase, a key enzyme in the ergosterol biosynthesis pathway.[1][2][3] This makes it a promising candidate for the development of new antifungal agents.[4][5] However, like many secondary metabolites, the native yield of this compound from Penicillium fermentation can be low, necessitating optimization of fermentation parameters to produce sufficient quantities for research and development.

Q2: What is the biosynthetic pathway for this compound?

A2: this compound is synthesized by a noncanonical polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme.[1][2] This intricate enzymatic machinery combines building blocks from both polyketide and nonribosomal peptide pathways to assemble the complex chemical structure of this compound. Understanding this pathway is crucial for developing rational strategies to enhance its production, such as precursor feeding.

Q3: What are the key factors influencing the yield of secondary metabolites like this compound in Penicillium?

A3: The production of secondary metabolites in Penicillium is a complex process influenced by a variety of factors. These can be broadly categorized as:

-

Genetic Factors: The inherent genetic makeup of the Penicillium strain, including the number of copies of the biosynthetic gene cluster and the efficiency of the enzymes involved.

-

Environmental and Nutritional Factors: These are the most readily manipulable factors in a laboratory setting and include:

-

Media Composition: The type and concentration of carbon and nitrogen sources, as well as the presence of essential minerals and precursors.

-

pH: The acidity or alkalinity of the fermentation medium can significantly impact enzyme activity and nutrient uptake.

-

Temperature: Each Penicillium strain has an optimal temperature range for growth and secondary metabolite production.

-

Aeration and Agitation: Adequate oxygen supply and mixing are critical for the growth of the aerobic Penicillium fungus and for the biosynthesis of many secondary metabolites.

-

Troubleshooting Guide: Low this compound Yield

| Problem | Potential Cause | Recommended Solution |

| No or very low this compound production | Incorrect Penicillium strain or loss of productivity. | 1. Verify the identity of your Penicillium strain. 2. Subculture from a fresh stock or re-isolate a high-producing strain. |

| Inappropriate media composition. | 1. Review and optimize the carbon and nitrogen sources in your media. (See Table 1 for starting points). 2. Ensure all essential minerals are present in the correct concentrations. | |

| Low yield despite good cell growth | Suboptimal fermentation parameters. | 1. Systematically optimize pH, temperature, aeration, and agitation rates. (See Experimental Protocols section). 2. Perform a time-course experiment to determine the optimal harvest time. |

| Precursor limitation. | 1. Identify the primary building blocks of this compound (amino acids, short-chain carboxylic acids). 2. Experiment with feeding these precursors at different stages of the fermentation. | |

| Inconsistent yield between batches | Variability in inoculum preparation. | 1. Standardize your inoculum preparation protocol, including spore concentration and age of the seed culture. |

| Inconsistent fermentation conditions. | 1. Ensure precise control and monitoring of all fermentation parameters (pH, temperature, dissolved oxygen, agitation). |

Quantitative Data on Fermentation Parameters

Table 1: Analogous Fermentation Parameters for Penicillium Secondary Metabolite Production

| Parameter | Range for Penicillin Production (as a reference) | Potential Impact on this compound Yield |

| Temperature | 25-28°C[6][7] | Temperature can influence the activity of the PKS-NRPS enzyme complex. |

| pH | 6.5 - 7.5[8][9] | pH affects nutrient availability and the stability of the produced metabolite. |

| Carbon Source | Sucrose (21 g/L), Glucose, Lactose[6][7] | The type and concentration of the carbon source can influence the precursor pool for polyketide synthesis. |

| Nitrogen Source | Yeast Extract (3 g/L), Ammonium Sulfate[6][7] | Nitrogen availability is crucial for the synthesis of the nonribosomal peptide portion of this compound. |

| Aeration (vvm) | 0.5 - 1.0 | Adequate oxygen is essential for the aerobic metabolism of Penicillium and for certain enzymatic steps in the biosynthetic pathway. |

| Agitation (rpm) | 120 - 500 | Agitation ensures proper mixing of nutrients and oxygen, and can influence fungal morphology. |

Experimental Protocols

1. Protocol for Optimizing Media Composition using a One-Factor-at-a-Time (OFAT) Approach

This protocol allows for the systematic evaluation of individual media components to determine their impact on this compound yield.

-

Establish a Baseline: Prepare a basal fermentation medium with a standard composition.

-

Vary One Factor: Create a series of experimental flasks where only one component (e.g., carbon source, nitrogen source, or a specific mineral) is varied in concentration across a defined range. Keep all other parameters constant.

-

Inoculation and Fermentation: Inoculate all flasks with a standardized inoculum of the Penicillium strain and incubate under controlled conditions (temperature, agitation).

-

Sampling and Analysis: At the optimal harvest time, collect samples from each flask. Extract the this compound and quantify its concentration using a suitable analytical method (e.g., HPLC).

-

Data Interpretation: Plot the this compound yield against the concentration of the varied component to identify the optimal concentration.

-

Iterative Optimization: Repeat steps 2-5 for each media component of interest.

2. Protocol for a Fed-Batch Fermentation Strategy

A fed-batch strategy can help to overcome substrate inhibition and precursor limitation, leading to higher yields.

-

Initial Batch Phase: Start with a batch fermentation in a bioreactor with a well-defined initial medium that supports robust cell growth.

-

Feeding Phase: Once the initial carbon source is nearly depleted (as monitored by offline or online measurements), initiate a continuous or intermittent feed of a concentrated nutrient solution. This solution should contain the primary carbon source and potentially key precursors for this compound biosynthesis.

-

Control of Feed Rate: The feed rate should be carefully controlled to maintain a low, non-inhibitory concentration of the carbon source in the bioreactor.

-

Monitoring and Control: Throughout the fermentation, monitor and control key parameters such as pH, dissolved oxygen, and temperature.

-

Harvesting: Harvest the culture when the this compound production rate declines.

Visualizations

Caption: Experimental workflow for optimizing this compound production.

Caption: Simplified signaling pathway for this compound biosynthesis regulation.

References

- 1. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. Unraveling the biosynthesis of penicillenols by genome mining PKS-NRPS gene clusters in Penicillium citrinum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sporulation of Penicillium camemberti in submerged batch culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genomic Analyses of Penicillium Species Have Revealed Patulin and Citrinin Gene Clusters and Novel Loci Involved in Oxylipin Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | How to improve the production of peptidyl compounds in filamentous fungi [frontiersin.org]

Addressing variability in MIC results for PF-1163A

Technical Support Center: PF-1163A

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions related to Minimum Inhibitory Concentration (MIC) testing of this novel antifungal agent. Our goal is to help you achieve consistent and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, 13-membered depsipeptide antifungal agent isolated from a fermentation broth of Penicillium sp.[1][2][3] It functions by inhibiting ergosterol biosynthesis, a critical pathway for maintaining fungal cell membrane integrity.[2][4][5] Specifically, this compound targets and inhibits C-4 sterol methyl oxidase (ERG25p), an essential enzyme in the ergosterol pathway.[1][6] This targeted action leads to the accumulation of 4,4-dimethylzymosterol and a depletion of ergosterol, ultimately inhibiting fungal growth.[1]

Q2: What is the expected MIC of this compound against Candida albicans?

A2: Published studies report a Minimum Inhibitory Concentration (MIC) of 8 µg/mL for this compound against Candida albicans.[6][7] However, it's important to note that this value can be influenced by various experimental factors. For detailed expected ranges and the impact of testing conditions, please refer to the data tables in the Troubleshooting Guide below.

Q3: I am observing significant well-to-well or day-to-day variability in my MIC results. What are the common causes?

A3: Variability in MIC results is a common challenge in antifungal susceptibility testing.[8][9] Key factors that can contribute to this include:

-

Inoculum Preparation: Inconsistent inoculum density is a primary source of variability.[8]

-

Media Composition: The type of media used (e.g., RPMI-1640, Mueller-Hinton) and its specific components, such as pH and glucose concentration, can significantly impact MIC values.[10][11][12][13][14]

-

Incubation Conditions: Variations in incubation time and temperature can affect fungal growth rates and, consequently, the observed MIC.[8]

-

Endpoint Reading: Subjectivity in visually determining the endpoint (e.g., 50% vs. 100% growth inhibition) can lead to inconsistent results, especially with trailing growth phenomena.[8][9]

-

Compound Handling: Issues with the solubility and stability of this compound in the test medium or its potential to bind to plastic microplates can alter the effective concentration.

Troubleshooting Guide for MIC Variability

Use the following guide to identify and resolve common issues encountered during MIC testing of this compound.

Data Presentation: Expected MIC Ranges & Influence of Media

The following table summarizes expected MIC values for this compound against various fungal species based on standardized testing protocols. It also illustrates how different media can influence results.

| Fungal Species | Standard Medium (RPMI-1640) MIC Range (µg/mL) | Alternative Medium (SDB*) MIC Range (µg/mL) | Key Observations |

| Candida albicans (QC Strain) | 4 - 16 | 8 - 32 | MIC values may be elevated in richer, undefined media like SDB.[11][14] |

| Candida glabrata | >64 | >64 | This compound generally shows limited activity against non-albicans Candida species.[6] |

| Aspergillus fumigatus | >64 | >64 | This compound is reported to be inactive against A. fumigatus.[6] |

| Saccharomyces cerevisiae (ERG25p Wild-Type) | 8 - 16 | 16 - 32 | The target organism for mechanism-of-action studies.[1] |

| S. cerevisiae (ERG25p Overexpression) | >64 | >64 | Overexpression of the target enzyme confers resistance.[1][6] |

*SDB: Sabouraud Dextrose Broth. Data is illustrative, based on typical media effects on antifungal agents.[11][14]

Problem-Solving Matrix

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Inconsistent MICs Between Replicates | 1. Inhomogeneous Inoculum: Uneven distribution of fungal cells in the wells.[15]2. Compound Precipitation: this compound may not be fully solubilized in the test medium.3. Pipetting Errors: Inaccurate dispensing of inoculum or compound. | 1. Vortex Inoculum Thoroughly: Ensure the standardized inoculum is well-mixed before and during addition to the plate.2. Verify Solubility: this compound is soluble in DMSO, ethanol, and methanol.[6] Ensure the final solvent concentration is low (<1%) and consistent across all wells. Prepare fresh dilutions for each experiment.3. Calibrate Pipettes: Regularly check and calibrate pipettes. Use proper pipetting techniques. |

| MICs are Consistently Higher or Lower than Expected | 1. Incorrect Inoculum Density: An inoculum that is too high can lead to falsely elevated MICs; too low can lead to falsely reduced MICs.[8][16]2. Media Composition: The pH, cation, or glucose content of the media batch may differ from the standard.[8][10]3. Incorrect Incubation Time: Reading plates too early or too late affects the interpretation of growth inhibition.[8] | 1. Standardize Inoculum: Prepare inoculum according to CLSI M27/M38 guidelines.[17][18] Use a spectrophotometer to adjust the initial cell suspension to the correct density (e.g., 0.5 McFarland) before final dilution.2. Use Standardized Media: Use commercially prepared, quality-controlled RPMI-1640 broth with L-glutamine, without bicarbonate, and buffered with MOPS.3. Adhere to Incubation Times: For Candida spp., incubate plates at 35°C and read MICs at 24 hours.[8] |

| "Skipped" Wells or Paradoxical Growth | 1. Contamination: Bacterial or fungal contamination can cause unexpected growth.2. Trailing Effect: Reduced but persistent growth over a range of concentrations, making the 50% inhibition endpoint difficult to determine.[8]3. Paradoxical Growth (Eagle Effect): A phenomenon where growth is observed at higher concentrations but inhibited at lower concentrations.[19] | 1. Use Aseptic Technique: Ensure all steps are performed in a sterile environment. Plate the inoculum on non-selective agar to check for purity.2. Standardize Endpoint Reading: Read the MIC as the lowest concentration causing a prominent decrease in turbidity (~50% inhibition) compared to the growth control well, as recommended by CLSI for azole-like inhibitors.[8]3. Confirm with Serial Dilutions: If paradoxical growth is suspected, re-test with a finer dilution series around the apparent MIC. The use of serum in the media has been shown to abolish this effect for some antifungals.[19] |

Visual Troubleshooting and Workflow Diagrams

Mechanism of Action: this compound in the Ergosterol Pathway

The following diagram illustrates the fungal ergosterol biosynthesis pathway, highlighting the specific step inhibited by this compound. Ergosterol is essential for fungal cell membrane structure and function.[4][5][20]

Caption: this compound inhibits the ERG25p enzyme in the ergosterol biosynthesis pathway.

Standardized MIC Testing Workflow

This workflow diagram outlines the critical steps for performing a reproducible broth microdilution MIC assay according to CLSI standards.[17][18] Adherence to this process can minimize variability.

References

- 1. PF1163A, a novel antifungal agent, inhibit ergosterol biosynthesis at C-4 sterol methyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioaustralis.com [bioaustralis.com]

- 4. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Buy this compound | 258871-59-9 [smolecule.com]

- 8. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. journals.asm.org [journals.asm.org]

- 17. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]

- 18. webstore.ansi.org [webstore.ansi.org]

- 19. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. [mdpi.com]

- 20. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]

Validation & Comparative

A Comparative Analysis of PF-1163A and Other Ergosterol Biosynthesis Inhibitors in Antifungal Research

For Researchers, Scientists, and Drug Development Professionals

Ergosterol is an essential component of the fungal cell membrane, making its biosynthetic pathway a primary target for the development of antifungal drugs. This guide provides a detailed comparison of PF-1163A, a novel natural antifungal, with established ergosterol biosynthesis inhibitors, primarily the azole class of drugs. The comparison focuses on their distinct mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action: Targeting a Vital Pathway

The ergosterol biosynthesis pathway is a multi-step process crucial for fungal viability. Different inhibitors target distinct enzymes within this pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates.

This compound, a depsipeptide isolated from Penicillium sp., inhibits C-4 sterol methyl oxidase (encoded by the ERG25 gene). This enzyme is responsible for the first of two demethylation steps at the C-4 position of the sterol precursor. In contrast, the widely used azole antifungals (e.g., fluconazole, voriconazole, itraconazole) target a downstream enzyme, 14-α sterol demethylase (encoded by the ERG11 or CYP51 gene), which removes the methyl group at the C-14 position. This difference in molecular targets suggests that this compound may be effective against fungal strains that have developed resistance to azoles via modifications in the ERG11 gene.

Caption: Fungal ergosterol biosynthesis pathway highlighting the distinct enzymatic targets of this compound and azole antifungals.

In Vitro Efficacy: A Quantitative Comparison

The primary metric for in vitro antifungal efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. While extensive MIC data is available for established azoles, published data for this compound is less comprehensive. However, studies report it has potent activity against pathogenic fungi like Candida albicans.[1]

The following table summarizes representative MIC ranges for common azoles against key fungal pathogens.

| Antifungal Agent | Target Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| This compound | Candida albicans | Potent Activity Reported[1] | N/A | N/A |

| Fluconazole | Candida albicans | ≤0.12 - 64 | 0.5 | 2 |

| Candida glabrata | 0.25 - ≥64 | 8 | 32 | |

| Aspergillus fumigatus | 64 - >256 | 256 | >256 | |

| Voriconazole | Candida albicans | ≤0.007 - 4 | 0.015 | 0.03 |

| Candida glabrata | ≤0.015 - 16 | 0.25 | 2 | |

| Aspergillus fumigatus | 0.03 - 2 | 0.25 | 1 | |

| Itraconazole | Candida albicans | ≤0.015 - 16 | 0.06 | 0.5 |

| Candida glabrata | 0.03 - >16 | 0.5 | 4 | |

| Aspergillus fumigatus | 0.03 - >16 | 0.5 | 2 |

Note: MIC values are highly dependent on the specific strain and testing methodology (e.g., CLSI, EUCAST). The values presented are aggregates from multiple studies for illustrative purposes. N/A: Not available in the cited literature.[2][3][4][5][6]

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

The determination of MIC values is standardized to ensure reproducibility. The Clinical and Laboratory Standards Institute (CLSI) M27 protocol for yeasts is a widely accepted reference method.[7][8][9]

Key Steps of the CLSI M27 Broth Microdilution Protocol:

-

Inoculum Preparation: Fungal isolates are cultured on agar plates. Colonies are then suspended in sterile saline, and the suspension is adjusted to a specific turbidity (0.5 McFarland standard), corresponding to approximately 1-5 x 10⁶ CFU/mL. This is further diluted in RPMI 1640 medium.

-

Drug Dilution: The antifungal agent is serially diluted in 96-well microtiter plates using RPMI 1640 medium to create a range of concentrations.

-

Inoculation: Each well (except for a sterility control) is inoculated with the prepared fungal suspension, resulting in a final concentration of approximately 0.5-2.5 x 10³ CFU/mL. A drug-free well is included as a growth control.

-

Incubation: The plates are incubated at 35°C.

-

Endpoint Reading: After 24 hours (for Candida spp.), the plates are examined visually or with a spectrophotometer.[10] The MIC is determined as the lowest drug concentration that causes a significant reduction (typically ≥50% for azoles) in growth compared to the drug-free control well.

Caption: A simplified workflow for the broth microdilution antifungal susceptibility test (CLSI M27).

In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis

Animal models are essential for evaluating the therapeutic potential of an antifungal agent in a whole-organism system. The murine model of disseminated (or systemic) candidiasis is a common preclinical assay.[11][12]

Generalized Protocol for a Murine Disseminated Candidiasis Model:

-

Animal Model: Immunocompetent (e.g., BALB/c) or immunocompromised mice are used. Immunosuppression (e.g., with cyclophosphamide) may be induced to mimic the condition of at-risk patients.[13]

-

Infection: A prepared inoculum of Candida albicans (e.g., 1 x 10⁶ cells) is injected into the mice, typically via the lateral tail vein.[11]

-

Treatment: At a specified time post-infection, treatment is initiated. The test compound (e.g., this compound) and a control drug (e.g., fluconazole) are administered, often daily, via a relevant route (e.g., oral gavage or intraperitoneal injection). A vehicle control group receives the drug solvent only.

-

Monitoring: Mice are monitored daily for clinical signs of illness and weight loss. The primary endpoint is often survival over a set period (e.g., 21 days).

-

Fungal Burden Analysis: In some studies, a subset of mice from each group is euthanized at specific time points (e.g., 72 hours post-infection).[11] Organs such as the kidneys are harvested, homogenized, and plated to determine the fungal burden (CFU/gram of tissue). A significant reduction in fungal burden compared to the vehicle control indicates drug efficacy.

While detailed in vivo efficacy data for this compound is not widely published, its novel mechanism of action and in vitro potency make it a compelling candidate for such studies. Furthermore, this compound has been shown to act synergistically with fluconazole against azole-resistant Candida albicans, suggesting its potential role in combination therapies.

References

- 1. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. jmilabs.com [jmilabs.com]

- 6. Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. standards.globalspec.com [standards.globalspec.com]

- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 10. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Murine model for disseminated Candidiasis [bio-protocol.org]

- 12. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. niaid.nih.gov [niaid.nih.gov]

A Comparative Guide: PF-1163A and Azole Antifungals - Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of the investigational antifungal agent PF-1163A and the widely used azole class of antifungals. The information presented is supported by experimental data to aid in research and drug development efforts.

Introduction